molecular formula C14H16N2O3 B402529 ethyl 3-(acetylamino)-5-methyl-1H-indole-2-carboxylate CAS No. 56545-52-9

ethyl 3-(acetylamino)-5-methyl-1H-indole-2-carboxylate

Cat. No.: B402529
CAS No.: 56545-52-9
M. Wt: 260.29g/mol
InChI Key: PAMNJPMATDSKQV-UHFFFAOYSA-N
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Description

Ethyl 3-acetamido-5-methyl-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by its unique structure, which includes an acetamido group, a methyl group, and an ethyl ester group attached to the indole core. The indole nucleus is known for its aromaticity and biological activity, making it a valuable scaffold in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-acetamido-5-methyl-1H-indole-2-carboxylate can be synthesized through various synthetic routes. One common method involves the reaction of 2-iodoaniline with ethyl acetoacetate sodium salt in the presence of copper iodide . The reaction conditions typically include heating the mixture under reflux to facilitate the formation of the indole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-acetamido-5-methyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce halogens or nitro groups onto the indole ring.

Scientific Research Applications

Ethyl 3-acetamido-5-methyl-1H-indole-2-carboxylate has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding.

    Industry: The compound is utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 3-(acetylamino)-5-methyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The indole nucleus can bind to various receptors and enzymes, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s acetamido and ester groups also contribute to its binding affinity and specificity .

Comparison with Similar Compounds

Ethyl 3-acetamido-5-methyl-1H-indole-2-carboxylate can be compared with other indole derivatives:

The uniqueness of ethyl 3-(acetylamino)-5-methyl-1H-indole-2-carboxylate lies in its specific functional groups, which confer distinct biological activities and chemical reactivity.

Properties

CAS No.

56545-52-9

Molecular Formula

C14H16N2O3

Molecular Weight

260.29g/mol

IUPAC Name

ethyl 3-acetamido-5-methyl-1H-indole-2-carboxylate

InChI

InChI=1S/C14H16N2O3/c1-4-19-14(18)13-12(15-9(3)17)10-7-8(2)5-6-11(10)16-13/h5-7,16H,4H2,1-3H3,(H,15,17)

InChI Key

PAMNJPMATDSKQV-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)C)NC(=O)C

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)C)NC(=O)C

Origin of Product

United States

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